1-(2-Amino-3-chloro-5-methylphenyl)ethanone
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Overview
Description
1-(2-Amino-3-chloro-5-methylphenyl)ethanone is an organic compound with the molecular formula C9H10ClNO It is a derivative of acetophenone, characterized by the presence of an amino group, a chlorine atom, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-chloro-5-methylphenyl)ethanone typically involves the reaction of chloroacetonitrile with 2-methyl-4-methoxybenzenamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-3-chloro-5-methylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products depend on the substituent introduced, such as ethers or amines.
Scientific Research Applications
1-(2-Amino-3-chloro-5-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions or as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-chloro-5-methylphenyl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom and methyl group can influence the compound’s hydrophobic interactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
1-(2-Chloro-5-methylphenyl)ethanone: Similar structure but lacks the amino group.
2-Methylacetophenone: Lacks both the amino and chlorine groups.
2-Chloro-1-(3-hydroxyphenyl)ethanone: Contains a hydroxyl group instead of an amino group.
Uniqueness: 1-(2-Amino-3-chloro-5-methylphenyl)ethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the amino group allows for hydrogen bonding, while the chlorine atom and methyl group contribute to its reactivity and interaction with other molecules .
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(2-amino-3-chloro-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10ClNO/c1-5-3-7(6(2)12)9(11)8(10)4-5/h3-4H,11H2,1-2H3 |
InChI Key |
ZWDGLCARGLGEPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)N)C(=O)C |
Origin of Product |
United States |
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